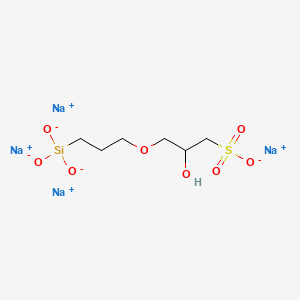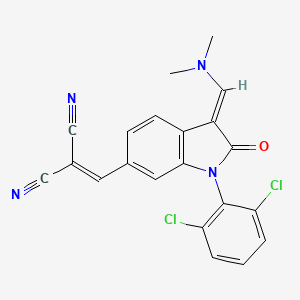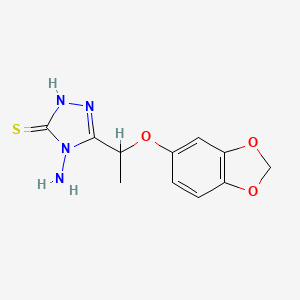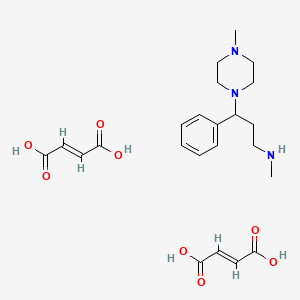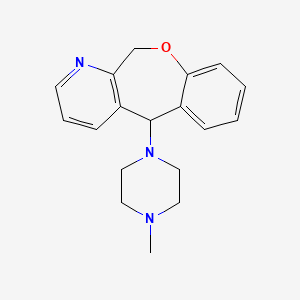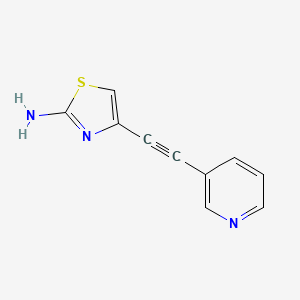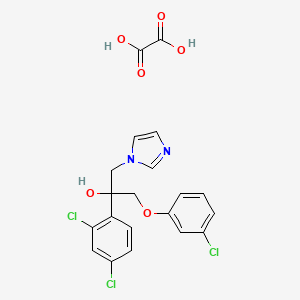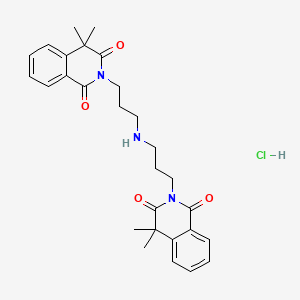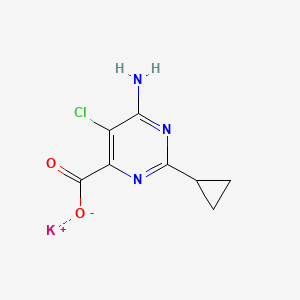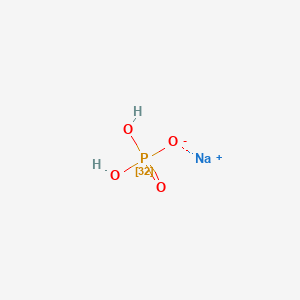
Sodium phosphate, radioactive
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium phosphate, with the chemical formula NaH2(32)PO4, is an inorganic compound that is commonly known as monosodium phosphate or sodium dihydrogen phosphate. It is a sodium salt of phosphoric acid and consists of sodium cations (Na+) and dihydrogen phosphate anions (H2PO4-). This compound is widely used in various industries, including food, pharmaceuticals, and water treatment, due to its buffering and emulsifying properties .
準備方法
Synthetic Routes and Reaction Conditions
Sodium phosphate can be synthesized by the partial neutralization of phosphoric acid with sodium hydroxide or sodium carbonate. The reaction is typically carried out in an aqueous solution, and the pH is carefully controlled to ensure the formation of monosodium phosphate. The reaction can be represented as follows: [ \text{H3PO4} + \text{NaOH} \rightarrow \text{NaH2PO4} + \text{H2O} ]
Industrial Production Methods
In industrial settings, sodium phosphate is produced by reacting phosphoric acid with sodium carbonate or sodium hydroxide. The reaction mixture is then filtered, concentrated, and crystallized to obtain the desired product. The process involves the following steps:
Neutralization: Phosphoric acid is neutralized with sodium carbonate or sodium hydroxide.
Filtration: The resulting solution is filtered to remove any impurities.
Concentration: The filtered solution is concentrated by evaporation.
Crystallization: The concentrated solution is cooled to crystallize sodium phosphate.
化学反応の分析
Types of Reactions
Sodium phosphate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form phosphoric acid and with bases to form disodium phosphate.
Dehydration: Heating sodium phosphate above 169°C results in the formation of disodium pyrophosphate. [ 2 \text{NaH2PO4} \rightarrow \text{Na2H2P2O7} + \text{H2O} ]
Common Reagents and Conditions
Acids: Sodium phosphate reacts with hydrochloric acid to form phosphoric acid and sodium chloride. [ \text{NaH2PO4} + \text{HCl} \rightarrow \text{H3PO4} + \text{NaCl} ]
Bases: It reacts with sodium hydroxide to form disodium phosphate and water. [ \text{NaH2PO4} + \text{NaOH} \rightarrow \text{Na2HPO4} + \text{H2O} ]
Major Products
The major products formed from these reactions include phosphoric acid, disodium phosphate, and disodium pyrophosphate .
科学的研究の応用
Sodium phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Sodium phosphate is used in biological research as a component of buffer solutions for cell culture and molecular biology experiments.
Medicine: It is used as a laxative and in the preparation of bowel cleansing solutions before medical procedures.
Industry: Sodium phosphate is used in water treatment, food processing, and as a corrosion inhibitor in boiler systems .
作用機序
The mechanism of action of sodium phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. In biological systems, it helps regulate the acid-base balance and is involved in various metabolic pathways. Sodium phosphate can also act as an osmotic laxative by drawing water into the intestines, thereby promoting bowel movements .
類似化合物との比較
Sodium phosphate can be compared with other similar compounds, such as:
Disodium phosphate (Na2HPO4): This compound has two sodium ions and one hydrogen phosphate ion. It is used in similar applications but has different buffering properties.
Trisodium phosphate (Na3PO4): This compound has three sodium ions and one phosphate ion. It is a stronger base and is used in more alkaline applications.
Monopotassium phosphate (KH2PO4): This compound has one potassium ion and one dihydrogen phosphate ion. .
Sodium phosphate is unique due to its specific buffering capacity and its ability to form various hydrates, making it versatile for different applications.
特性
CAS番号 |
7635-45-2 |
|---|---|
分子式 |
H2NaO4P |
分子量 |
120.977 g/mol |
IUPAC名 |
sodium;dihydroxy(32P)phosphinate |
InChI |
InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1/i;5+1 |
InChIキー |
AJPJDKMHJJGVTQ-ZYUMTRPDSA-M |
異性体SMILES |
O[32P](=O)(O)[O-].[Na+] |
正規SMILES |
OP(=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


